Tetradec-7-ene
Overview
Description
(e)-7-Tetradecene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds (e)-7-Tetradecene is considered to be a practically insoluble (in water) and relatively neutral molecule (e)-7-Tetradecene has been primarily detected in saliva.
(E)-7-Tetradecene is an acyclic olefin.
Scientific Research Applications
Hydroformylation of Higher Olefins
Tetradec-1-ene, a close relative of tetradec-7-ene, has been hydroformylated in an aqueous—organic two-phase system using a water-soluble catalyst. This process, involving rhodium-catalyzed micellar, biphasic hydroformylation, achieved a yield of 79% (Fell & Papadogianakis, 1991).
Stereoselectivity in Cross-Metathesis Reactions
In a study on cross-metathesis reactions involving oct-1-ene and cis- or trans-oct-2-ene, this compound was formed as a product. This process was catalyzed by tungsten-based catalysts, and the study provided insights into the stereoselectivity of these reactions (Uchida, Hinenoya, & Yamamoto, 1981).
Synthesis of Insect Pheromones
The synthesis of various insect pheromones, including derivatives of this compound, has been achieved. Such synthetic pheromones are valuable for studying and controlling pest populations (Odinokov et al., 2004).
Thiol-Ene Coupling in Glycochemistry
Thiol-ene coupling, which could involve compounds like this compound, is used in carbohydrate chemistry for various applications, including carbohydrate modification and synthesis of oligosaccharides and glycosyl amino acids (Dondoni & Marra, 2012).
Hydroformylation in Microemulsions
this compound's hydroformylation using cobalt-based catalysts in microemulsions has been studied. This process results in the isomerization of internal double bonds in this compound, yielding a significant proportion of terminal aldehydes (Haumann, Koch, & Schomäcker, 2003).
Release of Pheromones from Supramolecular Structures
The release profile of (Z)-tetradec-7-en-1-al, a sex pheromone of the olive pest Prays oleae, from a complex structure was studied. This research aids in understanding how pheromones are released and stabilized in various environments (Yannakopoulou, Ripmeester, & Mavridis, 2002).
Photochemical Grafting on Indium Tin Oxide Substrates
Tetradec-1-ene, similar to this compound, was used in the photochemical grafting on indium tin oxide (ITO) surfaces. This process is significant for the development of ITO-based (bio)electronic devices (Li & Zuilhof, 2012).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "Tetradec-7-ene can be synthesized through a series of reactions starting from readily available starting materials. The synthesis pathway involves the conversion of a long-chain alkyl halide into an alkene through an elimination reaction. The reaction conditions can be optimized to yield the desired product with high selectivity and yield.", "Starting Materials": [ "1-bromotetradecane", "potassium hydroxide", "ethanol", "sodium hydride", "1,2-dibromoethane", "sodium iodide", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "petroleum ether" ], "Reaction": [ "Step 1: Conversion of 1-bromotetradecane to tetradecane", "Reaction conditions: Potassium hydroxide, ethanol", "Step 2: Conversion of tetradecane to tetradec-7-ene", "Reaction conditions: Sodium hydride, 1,2-dibromoethane, sodium iodide", "Step 3: Reduction of tetradec-7-ene to tetradec-7-ene-ol", "Reaction conditions: Sodium borohydride, acetic acid", "Step 4: Dehydration of tetradec-7-ene-ol to tetradec-7-ene", "Reaction conditions: Sulfuric acid, sodium sulfate, magnesium sulfate, petroleum ether" ] } | |
CAS No. |
10374-74-0 |
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
(Z)-tetradec-7-ene |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3/b14-13- |
InChI Key |
UBDIXSAEHLOROW-YPKPFQOOSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCC |
SMILES |
CCCCCCC=CCCCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCC |
41446-63-3 10374-74-0 |
|
physical_description |
Clear colorless liquid; [Sigma-Aldrich MSDS] |
Pictograms |
Health Hazard |
Synonyms |
7-tetradecene E-7-tetradecene |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of oct-2-ene influence the product distribution in cross-metathesis reactions with oct-1-ene to produce tetradec-7-ene?
A1: Research indicates that the stereochemistry of oct-2-ene (cis or trans) significantly impacts the cis/trans isomer ratio of the resulting this compound during cross-metathesis with oct-1-ene. This effect is attributed to the interaction between alkyl substituents on the tungstacyclobutane intermediate formed during the reaction []. Specifically, the interaction between the alkyl group on the C2 carbon of the tungstacyclobutane and the tungsten moiety plays a crucial role in dictating the stereochemical outcome []. Different catalysts, such as tungsten hexachloride–tetraphenyltin, hexaphenoxytungsten–ethylaluminium dichloride, or tungsten hexachloride–triethylaluminium, further influence the yields and isomeric ratios of this compound [].
Q2: What is the significance of synthesizing a methyltricyclo[7.4.0.0(2,6)]this compound derivative?
A2: The synthesis of a methyltricyclo[7.4.0.0(2,6)]this compound derivative holds particular interest because its carbon framework mimics the BCD rings found in steroid nuclei []. This structural similarity provides a valuable platform for studying the conformational preferences and reactivity of these complex ring systems. X-ray crystallography studies on a synthesized derivative revealed that ring B adopts a chair conformation, while ring C exists in a half-chair conformation []. Furthermore, the relative stereochemistry at the BC and CD ring junctions provides insights into the spatial arrangement of substituents within this framework [].
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